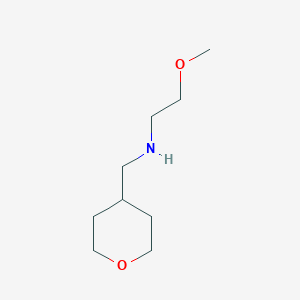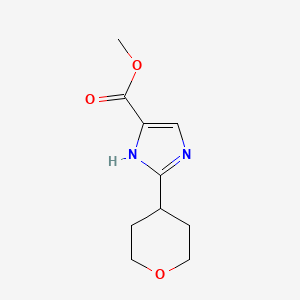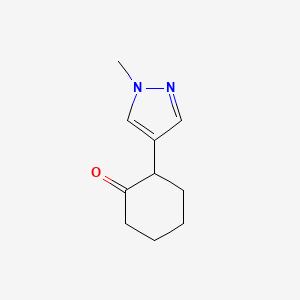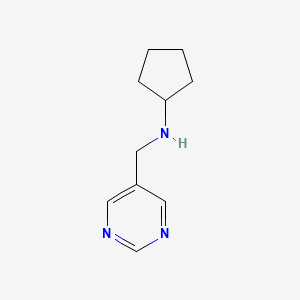![molecular formula C19H23BO3 B1399645 4,4,5,5-Tetramethyl-2-(4-phenoxymethyl-phenyl)-[1,3,2]dioxaborolane CAS No. 946409-21-8](/img/structure/B1399645.png)
4,4,5,5-Tetramethyl-2-(4-phenoxymethyl-phenyl)-[1,3,2]dioxaborolane
Descripción general
Descripción
4,4,5,5-Tetramethyl-2-(4-phenoxymethyl-phenyl)-[1,3,2]dioxaborolane, also known as TMPDP, is a boron-containing compound that has been widely used in scientific research due to its unique properties. It is a highly versatile compound that has been used in a variety of applications, including organic synthesis, catalysis, and drug delivery. TMPDP has a wide range of applications due to its low toxicity and its ability to act as a chelating agent.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis of Modified Boronic Acid Derivatives : This compound has been used in the synthesis of 2-mercapto- and 2-piperazino-methyl-phenylboronic acid derivatives. These compounds exhibit inhibitory activity against serine proteases such as thrombin. Studies have shown no S–B coordination and only weak N–B coordination in these compounds (Spencer et al., 2002).
- Synthesis of Optical Probes : A new 4-substituted pyrene derivative of this compound has been synthesized for H2O2 detection in living cells. This compound displayed sensitivity and selectivity for H2O2, demonstrating its potential in biological and chemical sensing applications (Nie et al., 2020).
Applications in Polymer Science
- Polymer Synthesis : This compound has been employed in the microwave-mediated synthesis of arylboronates, which were then used in Suzuki Miyaura coupling reactions to produce a range of biaryls. This method demonstrated efficiency in polymer synthesis (Spencer et al., 2011).
- Catalyst in Polymerization : It has been used as a catalyst in the polymerization of monomers like 2-(4-hexyl-5-iodo-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, leading to the production of polymers with narrow molecular weight distribution and high regioregularity (Yokozawa et al., 2011).
Advanced Material Development
- Development of Fluorescent Nanoparticles : This compound has been used in the preparation of fluorescent nanoparticles with high quantum yields. These nanoparticles show potential for applications in imaging and sensing (Fischer et al., 2013).
- Synthesis of Boron-Containing Compounds : Novel boron-containing stilbene derivatives have been synthesized using this compound. These derivatives hold potential for use in the development of new materials for technologies such as LCDs and as intermediates in the synthesis of therapeutic agents for neurodegenerative diseases (Das et al., 2015).
Electrochemical Applications
- Electrochemical Properties Study : Research has been conducted to understand the electrochemical properties and reactions of sulfur-containing organoboron compounds related to this chemical, which could have implications in electrochemical synthesis and analysis (Tanigawa et al., 2016).
Propiedades
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BO3/c1-18(2)19(3,4)23-20(22-18)16-12-10-15(11-13-16)14-21-17-8-6-5-7-9-17/h5-13H,14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLEMWKPHWXIWOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(4-phenoxymethyl-phenyl)-[1,3,2]dioxaborolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[[4-(Trifluoromethyl)phenyl]methoxy]-pyrrolidine](/img/structure/B1399562.png)
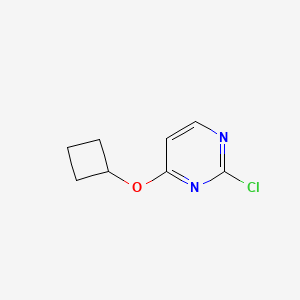
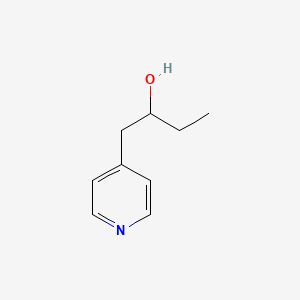
methylamine](/img/structure/B1399569.png)
![1-[(5-Bromothiophen-2-yl)methyl]-4,4-dimethylpiperidine](/img/structure/B1399570.png)
![{[4-(2,2-Difluoroethoxy)phenyl]methyl}(2-methylpropyl)amine](/img/structure/B1399572.png)
![3-[(2,3-Difluorophenyl)methoxy]azetidine](/img/structure/B1399573.png)
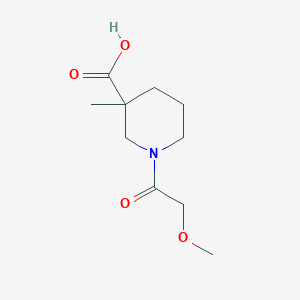
![{1-[(Oxan-4-yl)methyl]piperidin-4-yl}methanol](/img/structure/B1399575.png)
